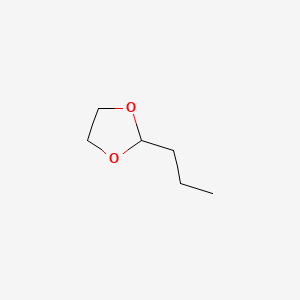

2-Propyl-1,3-dioxolane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86115. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-propyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-2-3-6-7-4-5-8-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDUOUVZQRZOOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00276647 | |

| Record name | 2-Propyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3390-13-4 | |

| Record name | 2-Propyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3390-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propyl-1,3-dioxolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003390134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propyl-1,3-dioxolane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PROPYL-1,3-DIOXOLANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Propyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propyl-1,3-dioxolane, a cyclic acetal, is a versatile organic compound with applications in various scientific fields. It belongs to the dioxolane class of heterocyclic compounds, characterized by a five-membered ring containing two oxygen atoms. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and reactivity, tailored for researchers, scientists, and professionals in drug development. The information is presented with clarity and precision to support its application in laboratory and research settings.

Core Physical and Chemical Properties

This compound is a colorless liquid with a slightly sweet odor.[1] It is characterized by the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol .[2] A summary of its key physical and chemical properties is presented in the tables below.

Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₂ | [2] |

| Molecular Weight | 116.16 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Odor | Slightly sweet | [1] |

| Boiling Point | ~134.6 °C | [1] |

| Melting Point | -63.1 °C | [1] |

| Density | 0.92 g/cm³ | [1] |

| Solubility | Soluble in organic solvents such as ethanol, ethyl acetate, and acetone. | [1] |

Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 3390-13-4 | [2] |

| IUPAC Name | This compound | [2] |

| SMILES | CCCC1OCCO1 | [2] |

| InChI | InChI=1S/C6H12O2/c1-2-3-6-7-4-5-8-6/h6H,2-5H2,1H3 | [2] |

| InChIKey | JSDUOUVZQRZOOY-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the acid-catalyzed acetalization of butanal (butyraldehyde) with ethylene glycol.[1] This condensation reaction is reversible and requires the removal of water to drive the equilibrium towards the product.

Experimental Protocol: Acid-Catalyzed Acetalization

Materials:

-

Butanal (Butyraldehyde)

-

Ethylene glycol

-

Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or an acidic resin)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Dean-Stark apparatus (for azeotropic removal of water)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the anhydrous solvent, butanal, and a molar excess of ethylene glycol.

-

Add a catalytic amount of the acid catalyst.

-

Heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the acid catalyst by washing the reaction mixture with a mild base solution (e.g., saturated sodium bicarbonate solution).

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by distillation to obtain pure this compound.

A study utilizing activated carbon-supported tungstosilicic acid as a catalyst reported a yield of 87.5% for this compound with a 1:1.5 molar ratio of butanal to ethylene glycol and 1.0 wt% catalyst loading at temperatures between 86-113°C.[1]

Synthesis Workflow

Caption: Synthesis workflow for this compound via acid-catalyzed acetalization.

Spectral Data

Characterization of this compound is typically achieved through spectroscopic methods.

-

Mass Spectrometry (MS): The NIST WebBook and PubChem provide the electron ionization mass spectrum of this compound.[2][3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: PubChem provides 13C NMR spectral data.[2] A detailed analysis of both ¹H and ¹³C NMR spectra would be necessary for complete structural elucidation.

-

Infrared (IR) Spectroscopy: The presence of C-O-C stretching vibrations is a characteristic feature in the IR spectrum of dioxolanes.

Chemical Reactivity

This compound, as a cyclic acetal, exhibits reactivity characteristic of this functional group. The acetal linkage is stable to basic and nucleophilic conditions but is susceptible to hydrolysis under acidic conditions, regenerating the parent aldehyde and diol.

Oxidation

Dioxolanes can be oxidized, although this is not a common transformation. Strong oxidizing agents like potassium permanganate or osmium tetroxide can potentially cleave the ring or oxidize the propyl side chain to form corresponding carboxylic acids or ketones.[1]

Reduction

The acetal group is generally stable to many reducing agents. However, under specific conditions, such as with strong hydride reagents in the presence of a Lewis acid (e.g., LiAlH₄-AlCl₃), the C-O bonds of the acetal can be reductively cleaved to yield an ether.[4]

Nucleophilic Substitution

Nucleophilic substitution at the C2 position of the dioxolane ring is not a typical reaction for simple acetals like this compound. The carbon atom is already at the aldehyde oxidation state and is not typically susceptible to direct displacement by nucleophiles unless activated.

Applications

This compound finds use in several areas of chemical research and industry:

-

Protecting Group: The primary application of the 1,3-dioxolane moiety is as a protecting group for aldehydes and ketones in multi-step organic synthesis. Its stability in basic and neutral media allows for chemical transformations on other parts of a molecule without affecting the carbonyl group.

-

Solvent and Reaction Medium: Its physical properties make it a suitable solvent and reaction medium for various organic reactions.[1]

-

Chromatography: It can be used in chromatographic techniques for the separation of compounds.[1]

-

Flavor and Fragrance: Some dioxolane derivatives are used in the flavor and fragrance industry.

Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.

Appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable compound with well-defined physical and chemical properties. Its synthesis is straightforward, and its primary utility lies in its role as a protecting group in organic synthesis. This guide provides essential technical information to aid researchers and scientists in the effective and safe use of this compound in their work. Further research into its potential biological activities could unveil new applications in drug development and other life sciences.

References

2-Propyl-1,3-dioxolane (CAS: 3390-13-4): A Technical Guide to Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview of the chemical synthesis and physicochemical properties of 2-Propyl-1,3-dioxolane based on publicly available data. It is intended for an audience of researchers, scientists, and drug development professionals. Notably, there is a significant lack of published data regarding the biological activity, signaling pathways, and detailed toxicology of this compound. Therefore, sections pertaining to these areas will highlight the existing knowledge gaps and suggest avenues for future research.

Core Chemical and Physical Data

This compound is a cyclic acetal with a five-membered ring containing two oxygen atoms. It is a colorless liquid with a faint, sweet odor and is soluble in various organic solvents.[1] Its key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₂ | [1] |

| Molecular Weight | 116.16 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 3390-13-4 | [1] |

| Boiling Point | 132.0 - 134.6 °C | [1] |

| Melting Point | -63.1 °C | [1] |

| Density | 0.92 g/cm³ | [1] |

| Flash Point | 33.8 °C (93.0 °F) | |

| Solubility | Soluble in alcohol; Water solubility: 1.209e+004 mg/L @ 25 °C (estimated). | |

| logP (o/w) | 1.102 (estimated) |

Synthesis of this compound

The primary and most well-documented method for the synthesis of this compound is the acid-catalyzed acetalization of butanal (butyraldehyde) with ethylene glycol.[1] This condensation reaction is reversible and requires the removal of water to drive the equilibrium towards the product.[1]

General Reaction Scheme

Caption: Acid-catalyzed acetalization of butanal and ethylene glycol.

Synthesis Parameters

Various catalysts and reaction conditions have been reported for the synthesis of this compound. A summary of these parameters is presented below.

| Catalyst | Molar Ratio (Butanal:Ethylene Glycol) | Temperature (°C) | Reaction Time (hours) | Yield (%) | Source(s) |

| p-Toluenesulfonic acid (p-TSA) | - | 70 - 110 | 2 - 6 | 70 - 90 | [1] |

| Tungstosilicic acid | 1:1.5 | 86 - 113 | 1 | 87.5 | [1] |

| Activated carbon-supported tungstosilicic acid | 1:1.5 | 86 - 113 | - | 87.5 | [1] |

| Bismuth(III) triflate | - | - | - | - | |

| Iodine | - | - | - | - |

Detailed Experimental Protocol (Illustrative)

The following is an illustrative protocol for the synthesis of this compound based on the general principles of acid-catalyzed acetalization. Note: This protocol is for informational purposes only and should be adapted and optimized with appropriate laboratory safety precautions.

Caption: A typical laboratory workflow for the synthesis of this compound.

Procedure:

-

Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. The flask is charged with a suitable solvent (e.g., toluene).

-

Addition of Reagents: Butanal and a molar excess of ethylene glycol (e.g., 1.5 equivalents) are added to the flask. A catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA), is then introduced.

-

Reaction: The mixture is heated to reflux. The azeotropic removal of water via the Dean-Stark trap drives the reaction to completion.

-

Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The acidic catalyst is neutralized by washing with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., diethyl ether). The organic layers are combined.

-

Drying and Filtration: The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by distillation to yield this compound as a colorless liquid.

Chemical Reactivity

This compound, as a cyclic acetal, can undergo several chemical transformations.

-

Oxidation: It can be oxidized to the corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate.[1]

-

Reduction: Reduction with agents such as lithium aluminum hydride can yield alcohols.[1]

-

Substitution: Nucleophilic substitution reactions can occur, leading to substituted dioxolanes.[1]

-

Ring Opening: The dioxolane ring can be opened under certain conditions. For instance, reaction with boron trichloride can yield 2-butoxyethanol.

Biological and Toxicological Profile: A Knowledge Gap

A thorough review of the scientific literature reveals a significant lack of data on the biological activity and toxicology of this compound.

Biological Activity

While some sources suggest potential antimicrobial and antioxidant properties, there are no published studies providing quantitative data (e.g., MIC, IC50, EC50 values) to substantiate these claims.[1] The compound has been identified as a volatile component in some natural products, but its specific biological role in these contexts has not been elucidated. Due to the absence of data, no signaling pathways involving this compound can be described.

Toxicology and Safety

The available toxicological information is limited to GHS hazard statements, which indicate that this compound is harmful if swallowed and causes serious eye irritation.[1] There is a lack of comprehensive studies on its acute and chronic toxicity, mutagenicity, and carcinogenicity.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H319 | Causes serious eye irritation |

Applications and Future Perspectives

Currently, the primary applications of this compound are in organic synthesis as a solvent and a protecting group for the carbonyl functionality of butanal. It has also been used in chromatography for the separation of compounds.[1]

For drug development professionals, the 1,3-dioxolane scaffold is a known motif in various pharmacologically active molecules. However, the specific potential of this compound in this arena remains unexplored.

Future research should focus on:

-

Systematic biological screening: Evaluating its activity against a panel of bacterial and fungal strains, as well as its antioxidant potential through established in vitro assays.

-

Cytotoxicity studies: Assessing its effect on various cell lines to determine its potential as a therapeutic agent or to understand its toxicity profile.

-

Toxicological assessment: Conducting comprehensive studies to determine its LD50 and to investigate its potential for chronic toxicity, mutagenicity, and carcinogenicity.

-

Derivative synthesis: Using this compound as a starting material for the synthesis of novel compounds with potential therapeutic applications.

References

An In-depth Technical Guide to 2-Propyl-1,3-dioxolane: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of 2-Propyl-1,3-dioxolane. The information is intended for researchers, scientists, and professionals in drug development who may utilize this compound as a solvent, a protecting group in organic synthesis, or explore its potential biological activities.

Molecular Structure and Chemical Formula

This compound is a cyclic acetal. Its structure consists of a five-membered dioxolane ring with a propyl group attached at the C2 position. The dioxolane ring is characterized by two oxygen atoms at positions 1 and 3.

Physicochemical Properties

This compound is a colorless liquid with a slightly sweet odor. It is soluble in various organic solvents such as ethanol, ethyl acetate, and acetone.

Table 1: Quantitative Data for this compound

| Property | Value |

| Molecular Weight | 116.16 g/mol [1] |

| Density | 0.92 g/cm³ |

| Boiling Point | Approximately 134.6°C |

| Melting Point | -63.1°C |

Chemical Reactivity and Applications

This compound exhibits reactivity typical of a cyclic acetal. It can undergo oxidation to form corresponding carboxylic acids or ketones and can be reduced to yield alcohols. It may also participate in nucleophilic substitution reactions.

Its primary applications include:

-

Solvent and Reaction Medium: Due to its relatively low polarizability and dipole moment, it serves as a valuable solvent in organic synthesis.

-

Protecting Group: The 1,3-dioxolane moiety is a common protecting group for aldehydes and ketones in multi-step organic syntheses due to its stability under basic and nucleophilic conditions.

-

Chromatography: Its properties make it useful in various chromatographic separation techniques.

-

Potential Biological Activity: Preliminary research suggests potential antimicrobial and antioxidant properties, indicating its potential as a lead compound in the development of new drugs or functional food ingredients.

Experimental Protocols: Synthesis of this compound

The most common method for synthesizing this compound is the acid-catalyzed acetalization of butanal (butyraldehyde) with ethylene glycol. The reaction is reversible and requires the removal of water to drive the equilibrium towards the product. p-Toluenesulfonic acid monohydrate is a commonly used catalyst for this transformation.[2]

Detailed Methodology for Acid-Catalyzed Acetalization:

Materials:

-

Butanal (1.0 equivalent)

-

Ethylene glycol (1.2 - 2.0 equivalents)[2]

-

p-Toluenesulfonic acid monohydrate (0.01 - 0.05 equivalents)[2]

-

Toluene (or Benzene)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution[2]

-

Brine (saturated aqueous NaCl solution)[2]

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[2]

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus[2]

-

Reflux condenser[2]

-

Magnetic stirrer and stir bar[2]

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, add the butanal (1.0 eq), ethylene glycol (1.2-2.0 eq), and p-toluenesulfonic acid monohydrate (0.01-0.05 eq).[2]

-

Add a sufficient volume of toluene to dissolve the reactants and to fill the Dean-Stark trap.[2]

-

Heat the reaction mixture to reflux with vigorous stirring. The azeotropic removal of water will be observed in the Dean-Stark trap.[2]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed.[2]

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

-

The resulting crude product can be purified by distillation to yield pure this compound.

Visualizations

The following diagrams illustrate the molecular structure and the experimental workflow for the synthesis of this compound.

Figure 1: Molecular Structure of this compound

Figure 2: Experimental Workflow for the Synthesis of this compound

References

An In-depth Technical Guide to 2-Propyl-1,3-dioxolane

This technical guide provides a comprehensive overview of 2-Propyl-1,3-dioxolane, a cyclic acetal with applications in organic synthesis and as a potential building block in the development of novel compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Nomenclature

The compound is systematically named under the International Union of Pure and Applied Chemistry (IUPAC) guidelines.

IUPAC Name: this compound[1][2]

Synonyms:

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for ease of reference and comparison.

| Property | Value |

| Molecular Formula | C₆H₁₂O₂[1][2][3] |

| Molecular Weight | 116.16 g/mol [1][2] |

| CAS Number | 3390-13-4[1][2] |

| Appearance | Colorless to pale yellow clear liquid |

| Boiling Point | 132.0 to 134.6 °C at 760 mm Hg[1][4] |

| Melting Point | -63.1 °C[1] |

| Density | 0.92 g/cm³[1] |

| Vapor Pressure | 10.848 mmHg at 25 °C (estimated)[4] |

| Flash Point | 33.8 °C (93.0 °F) (estimated)[4] |

| logP (o/w) | 1.102 (estimated)[4] |

| Solubility | Soluble in alcohol; water solubility of 1.209e+004 mg/L at 25 °C (estimated)[1][4] |

Experimental Protocols

Synthesis of this compound via Acid-Catalyzed Acetalization

A common and straightforward method for the synthesis of this compound is the acid-catalyzed condensation reaction between butanal (butyraldehyde) and ethylene glycol.[1] This reaction is an example of cyclic acetal formation.

Materials:

-

Butanal

-

Ethylene glycol

-

Anhydrous toluene

-

Acid catalyst (e.g., p-toluenesulfonic acid or a tungstosilicic acid-based catalyst)[1]

-

Sodium bicarbonate (for neutralization)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add butanal and ethylene glycol (a slight molar excess of ethylene glycol, e.g., 1:1.5, can be used to drive the reaction to completion).[1]

-

Add anhydrous toluene as the solvent to facilitate the azeotropic removal of water.

-

Add a catalytic amount of the acid catalyst (e.g., p-toluenesulfonic acid or tungstosilicic acid on a support).[1]

-

The reaction mixture is heated to reflux with vigorous stirring. The water formed during the reaction is collected in the Dean-Stark trap.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.[5]

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is then washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with water.[5]

-

The organic layer is separated and dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[5]

-

The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator.[5]

-

The resulting crude product can be purified by fractional distillation to yield pure this compound.

Visualized Synthesis Pathway

The following diagram illustrates the synthetic pathway for this compound from butanal and ethylene glycol.

Caption: Synthesis of this compound.

References

- 1. Buy this compound | 3390-13-4 [smolecule.com]

- 2. This compound | C6H12O2 | CID 179832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (Technical Grade) [lgcstandards.com]

- 4. 2-propyl dioxolane, 3390-13-4 [thegoodscentscompany.com]

- 5. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Propyl-1,3-dioxolane: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Propyl-1,3-dioxolane (CAS No. 3390-13-4). The information presented herein is curated for professionals in research, scientific, and drug development fields, offering a detailed analysis of its structural features through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This document includes structured data tables for easy reference, detailed experimental protocols, and a visual representation of the spectroscopic analysis workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 4.83 | t | 1H | 5.0 | H-2 |

| 3.98 - 3.82 | m | 4H | - | H-4, H-5 |

| 1.62 | p | 2H | 7.4 | H-1' |

| 1.43 | h | 2H | 7.4 | H-2' |

| 0.92 | t | 3H | 7.4 | H-3' |

Solvent: CDCl₃, Spectrometer Frequency: 90 MHz

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Assignment |

| 110.0 | C-2 |

| 64.9 | C-4, C-5 |

| 34.0 | C-1' |

| 17.5 | C-2' |

| 14.1 | C-3' |

Solvent: CDCl₃, Spectrometer Frequency: 22.63 MHz

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960 | Strong | C-H stretch (alkane) |

| 2870 | Strong | C-H stretch (alkane) |

| 1460 | Medium | C-H bend (alkane) |

| 1140 | Strong | C-O stretch (acetal) |

| 1040 | Strong | C-O stretch (acetal) |

Sample Preparation: Neat

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 115 | 10 | [M-H]⁺ |

| 87 | 35 | [M-C₂H₅]⁺ |

| 73 | 100 | [M-C₃H₅]⁺ |

| 45 | 50 | [C₂H₅O]⁺ |

| 43 | 80 | [C₃H₇]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 90 MHz spectrometer.

-

Sample Preparation: A small amount of this compound was dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: The proton NMR spectrum was recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width was set to encompass all proton signals.

-

¹³C NMR Acquisition: The carbon-13 NMR spectrum was obtained using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans and a suitable relaxation delay were used to ensure accurate signal detection.

-

Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the internal TMS standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: A drop of neat this compound was placed between two polished sodium chloride (NaCl) plates to form a thin liquid film.

-

Data Acquisition: The spectrum was recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean NaCl plates was acquired and automatically subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

-

Data Processing: The resulting transmittance spectrum was converted to absorbance, and the peak positions were identified.

Mass Spectrometry (MS)

The mass spectrum was recorded on a mass spectrometer coupled with a gas chromatograph (GC-MS).

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent was injected into the gas chromatograph. The GC was equipped with a suitable capillary column to separate the analyte from any impurities.

-

Ionization: As the compound eluted from the GC column, it entered the mass spectrometer's ion source, where it was subjected to electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: The resulting positively charged fragments were separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.

-

Detection: The abundance of each fragment was measured by an electron multiplier detector, and the data was compiled into a mass spectrum.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

An In-Depth Technical Guide to the NMR Spectral Analysis of 2-Propyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2-Propyl-1,3-dioxolane. It includes detailed tables of ¹H and ¹³C NMR spectral data, standardized experimental protocols for data acquisition, and visual diagrams to elucidate the molecular structure and analytical workflow. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, aiding in the structural elucidation and quality control of this important chemical entity.

Introduction

This compound is a cyclic acetal that finds applications as a protecting group for aldehydes in organic synthesis and as a fragrance component. A thorough understanding of its structure is paramount for its effective utilization and for ensuring its purity. NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. This guide presents a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, providing the necessary data and protocols for its characterization.

Molecular Structure and Atom Numbering

The molecular structure of this compound with the standardized atom numbering for NMR signal assignment is presented below. This numbering scheme is used throughout this guide to correlate spectral data with the corresponding nuclei.

Quantitative NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | 4.85 | Triplet (t) | 5.0 | 1H |

| H-4, H-5 | 3.92 | Multiplet (m) | - | 4H |

| H-1' | 1.60 | Quintet (quin) | 7.5 | 2H |

| H-2' | 1.42 | Sextet (sxt) | 7.5 | 2H |

| H-3' | 0.92 | Triplet (t) | 7.5 | 3H |

¹³C NMR Spectral Data

| Signal Assignment | Chemical Shift (δ, ppm) |

| C-2 | 109.4 |

| C-4, C-5 | 64.8 |

| C-1' | 36.4 |

| C-2' | 17.5 |

| C-3' | 14.2 |

Experimental Protocols

The following sections detail the standardized methodologies for acquiring ¹H and ¹³C NMR spectra.

Sample Preparation

-

Dissolution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Homogenization: Gently agitate the tube to ensure a homogeneous solution.

¹H NMR Data Acquisition

A standard ¹H NMR spectrum is acquired using a 400 MHz (or higher) spectrometer with the following parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans (NS): 16

-

Relaxation Delay (D1): 1.0 s

-

Acquisition Time (AQ): 4.0 s

-

Spectral Width (SW): 20 ppm

-

Transmitter Frequency Offset (O1): Centered in the spectral region of interest.

¹³C NMR Data Acquisition

A standard proton-decoupled ¹³C NMR spectrum is acquired using a 100 MHz (or higher, corresponding to the proton frequency) spectrometer with the following parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence with NOE (e.g., zgpg30 on Bruker instruments).

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans (NS): 1024

-

Relaxation Delay (D1): 2.0 s

-

Acquisition Time (AQ): 1.0 s

-

Spectral Width (SW): 240 ppm

-

Transmitter Frequency Offset (O1): Centered in the spectral region of interest.

Logical Workflow for NMR Spectral Analysis

The process of NMR spectral analysis, from sample preparation to final data interpretation, follows a logical workflow. The diagram below illustrates the key stages involved in this process.

Conclusion

This technical guide provides a detailed and comprehensive overview of the ¹H and ¹³C NMR spectral analysis of this compound. The tabulated spectral data, coupled with the standardized experimental protocols, offer a robust framework for the identification and characterization of this compound. The inclusion of a logical workflow diagram further clarifies the analytical process, making this guide a valuable asset for researchers, scientists, and professionals in drug development and related fields. The information presented herein should facilitate accurate structural verification and purity assessment of this compound in various applications.

Unraveling the Fragmentation Jigsaw: A Technical Guide to the Mass Spectrometry of 2-Propyl-1,3-dioxolane

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to an in-depth technical guide on the mass spectrometry fragmentation pattern of 2-Propyl-1,3-dioxolane. This whitepaper provides a comprehensive analysis of the compound's behavior under electron ionization, offering critical insights for its identification and characterization in complex matrices.

Introduction

This compound (C₆H₁₂O₂, Molecular Weight: 116.16 g/mol ) is a cyclic acetal with applications in various chemical syntheses.[1][2][3][4] Its unambiguous identification is paramount in research and industrial settings. Mass spectrometry, a powerful analytical technique, provides a unique fingerprint of a molecule through its fragmentation pattern upon ionization. This guide delves into the electron ionization (EI) mass spectrometry of this compound, presenting its characteristic fragmentation pathway, quantitative data, and a representative experimental protocol.

Experimental Protocol

The mass spectrum of this compound is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The following protocol outlines a general methodology for its analysis.

1. Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) is prepared. The concentration should be optimized to avoid detector saturation.

2. Gas Chromatography (GC) Conditions: A capillary column suitable for the analysis of semi-volatile organic compounds is employed.

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) or Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Oven Program | Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min |

3. Mass Spectrometry (MS) Conditions: The mass spectrometer is operated in electron ionization (EI) mode.

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temp. | 150 °C |

| Mass Range | m/z 35-200 |

| Scan Rate | 2 scans/second |

Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of the most significant peaks, are summarized in the table below. The data is compiled from the National Institute of Standards and Technology (NIST) database.[2][3]

| m/z | Relative Abundance (%) | Proposed Fragment Ion |

| 27 | 25 | [C₂H₃]⁺ |

| 29 | 30 | [C₂H₅]⁺ |

| 41 | 45 | [C₃H₅]⁺ |

| 43 | 60 | [C₃H₇]⁺ |

| 45 | 15 | [CH₂O₂H]⁺ |

| 73 | 100 | [C₄H₉O]⁺ |

| 87 | 10 | [C₄H₇O₂]⁺ |

| 115 | 5 | [C₆H₁₁O₂]⁺ (M-1) |

| 116 | <1 | [C₆H₁₂O₂]⁺• (Molecular Ion) |

Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron from one of the oxygen atoms, forming a molecular ion ([M]⁺•) at m/z 116. Due to its instability, the molecular ion readily undergoes fragmentation. The proposed fragmentation pathway is illustrated below.

Description of Key Fragmentation Steps:

-

Formation of the [M-1]⁺ ion (m/z 115): The molecular ion can lose a hydrogen radical, most likely from the propyl chain, to form the [M-1]⁺ ion at m/z 115.

-

Formation of the ion at m/z 87: Alpha-cleavage, a common fragmentation pathway for ethers and acetals, involves the cleavage of the bond between the C2 carbon of the dioxolane ring and the propyl group. This results in the loss of an ethyl radical ([C₂H₅]•) to form the resonance-stabilized ion at m/z 87.

-

Formation of the Base Peak at m/z 73: The most abundant ion in the spectrum, the base peak, is observed at m/z 73. This ion is proposed to form through a ring-opening mechanism followed by the loss of a neutral acrolein molecule (C₃H₄O). A more direct pathway involves the cleavage of the C-O bond and rearrangement, leading to the loss of a C₂H₃O• radical. This results in the formation of a stable oxonium ion.

-

Formation of the ion at m/z 43: The prominent peak at m/z 43 corresponds to the propyl cation ([C₃H₇]⁺). This can be formed through various pathways, including the fragmentation of the base peak (m/z 73) via the loss of formaldehyde (CH₂O), or from the fragmentation of the ion at m/z 87 with the loss of carbon dioxide (CO₂).

-

Formation of other smaller fragments: The ions at m/z 41 ([C₃H₅]⁺) and m/z 29 ([C₂H₅]⁺) are likely formed from subsequent fragmentation of the propyl cation (m/z 43) through the loss of H₂ and CH₂ respectively.

Conclusion

The electron ionization mass spectrum of this compound is distinguished by a base peak at m/z 73 and other significant fragments at m/z 43, 87, and 115. The fragmentation pattern is consistent with the established principles of mass spectrometry for cyclic acetals, involving alpha-cleavage and ring-opening mechanisms. This detailed guide provides a foundational understanding for the confident identification of this compound in complex analytical scenarios.

References

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Propyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2-propyl-1,3-dioxolane. It details the expected vibrational modes, experimental protocols for obtaining high-quality spectra, and an interpretation of the spectral data. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Introduction to this compound and its Infrared Spectrum

This compound is a cyclic acetal with the chemical formula C₆H₁₂O₂. Its structure consists of a five-membered dioxolane ring with a propyl group attached at the 2-position. Infrared spectroscopy is a powerful analytical technique for the characterization of this compound as it provides a unique "fingerprint" based on the vibrational frequencies of its constituent chemical bonds. The key functional groups that contribute to its IR spectrum are the C-H bonds of the alkyl chain and the dioxolane ring, and the characteristic C-O-C single bonds of the acetal group.

Expected Infrared Absorption Data

While a publicly available, complete experimental spectrum for this compound is not readily found in all databases, its IR spectrum can be reliably predicted based on the known characteristic absorption frequencies of its structural components. The following table summarizes the expected major absorption bands, their corresponding vibrational modes, and typical intensity.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 2965 - 2850 | C-H stretching (asymmetric and symmetric) | Propyl group, Dioxolane ring | Strong |

| 1470 - 1450 | C-H bending (scissoring) | -CH₂- | Medium |

| 1385 - 1375 | C-H bending (umbrella) | -CH₃ | Medium |

| 1200 - 1020 | C-O-C stretching (asymmetric and symmetric) | Acetal (Dioxolane ring) | Strong, multiple bands |

| ~1125, ~1040 | Specific C-O and C-C stretching modes of the dioxolane ring | Dioxolane ring | Strong |

Note: The C-O-C stretching region in cyclic acetals like 1,3-dioxolane is often complex, presenting several strong bands. These are highly characteristic and are a key identifier for the dioxolane moiety.

Experimental Protocols for Acquiring the Infrared Spectrum

The acquisition of a high-quality infrared spectrum of this compound, a liquid at room temperature, can be achieved using several standard methods. The two most common techniques are Attenuated Total Reflectance (ATR)-FTIR and transmission spectroscopy using a liquid cell.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This is a modern and convenient method that requires minimal sample preparation.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) of the FTIR spectrometer is clean. Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. The number of scans can be varied to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

Transmission Spectroscopy (Neat Liquid Film)

This traditional method involves sandwiching a thin film of the liquid sample between two infrared-transparent salt plates.

Methodology:

-

Sample Preparation: Place a drop of this compound onto the polished surface of a salt plate (e.g., NaCl or KBr).[1] Place a second salt plate on top and gently press to create a thin, uniform liquid film.[1]

-

Sample Holder: Mount the salt plate assembly in the sample holder of the FTIR spectrometer.

-

Spectrum Acquisition: Record the infrared spectrum. A background spectrum of the empty beam path should be recorded beforehand.

-

Data Processing: The instrument software will generate the final spectrum.

-

Cleaning: After the analysis, disassemble the plates and clean them thoroughly with a dry solvent like acetone or isopropanol, then return them to a desiccator for storage.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and interpreting the infrared spectrum of this compound.

Caption: Workflow for Infrared Spectroscopy Analysis.

This guide provides the foundational knowledge for utilizing infrared spectroscopy in the analysis of this compound. By following the outlined experimental protocols and utilizing the provided spectral data for interpretation, researchers can confidently identify and characterize this compound in their work.

References

Potential Biological Activities of 2-Propyl-1,3-dioxolane: A Technical Guide for Researchers

Disclaimer: Direct experimental data on the biological activities of 2-Propyl-1,3-dioxolane is limited in publicly available scientific literature. This guide provides an in-depth overview of the potential biological activities based on the known pharmacological properties of the broader class of 1,3-dioxolane derivatives. The information presented herein is intended to serve as a foundation for future research and drug development endeavors.

Introduction to the 1,3-Dioxolane Scaffold

The 1,3-dioxolane ring is a five-membered heterocyclic motif containing two oxygen atoms at positions 1 and 3. This structural unit is a key component in a multitude of synthetic and naturally occurring molecules with significant biological activities.[1][2] Its prevalence in medicinal chemistry is attributed to its ability to serve as a versatile scaffold, influencing physicochemical properties such as solubility and stability, and engaging in crucial interactions with biological targets.[1][3] The two oxygen atoms within the ring can act as hydrogen bond acceptors, which can contribute to enhanced ligand-target interactions and, consequently, improved biological efficacy.[1][2]

Derivatives of 1,3-dioxolane have been reported to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anticancer, antiviral, and antioxidant properties.[1][4] The specific nature and potency of these activities are largely dictated by the substituents attached to the dioxolane ring.[5]

Potential Antimicrobial Activity

The 1,3-dioxolane scaffold is a cornerstone in the development of numerous antimicrobial agents.[4][6] Research has demonstrated that various substituted 1,3-dioxolanes possess activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[5][6]

Antibacterial and Antifungal Spectrum

Studies on synthetic 1,3-dioxolane derivatives have revealed promising activity against a range of pathogenic microbes. For instance, a series of novel chiral and racemic 1,3-dioxolanes demonstrated significant antibacterial effects against Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, and Pseudomonas aeruginosa.[4][7][8] The same study also highlighted excellent antifungal activity against Candida albicans.[4][7][8] The antimicrobial efficacy of these compounds is thought to be associated with their antiradical activity and the hydrophilic-hydrophobic balance conferred by the substituents on the dioxolane ring.[5]

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of synthesized 1,3-dioxolane derivatives against various microorganisms, as reported in the literature.

| Compound ID | S. aureus (ATCC 29213) | S. epidermidis (ATCC 12228) | E. faecalis (ATCC 29212) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 10231) | Reference |

| Derivative 2 | 1250 µg/mL | 625 µg/mL | >1250 µg/mL | >1250 µg/mL | 625 µg/mL | [8] |

| Derivative 3 | 625 µg/mL | >1250 µg/mL | >1250 µg/mL | >1250 µg/mL | 625 µg/mL | [8] |

| Derivative 4 | 625 µg/mL | 625 µg/mL | 625 µg/mL | 1250 µg/mL | 625 µg/mL | [8] |

| Derivative 5 | 1250 µg/mL | 625 µg/mL | >1250 µg/mL | >1250 µg/mL | 625 µg/mL | [8] |

| Derivative 6 | 625 µg/mL | 625 µg/mL | >1250 µg/mL | 1250 µg/mL | 625 µg/mL | [8] |

| Derivative 8 | 625 µg/mL | 625 µg/mL | >1250 µg/mL | 1250 µg/mL | 625 µg/mL | [8] |

Table 1: In vitro antimicrobial activity of selected 1,3-dioxolane derivatives.[8]

Experimental Protocol: Microdilution Broth Assay for MIC Determination

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antimicrobial potency. The following is a generalized protocol for its determination using the microdilution broth method.[4][9]

Materials:

-

Test compounds (1,3-dioxolane derivatives)

-

Bacterial and/or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Positive control antibiotic/antifungal (e.g., ampicillin, fluconazole)

-

Negative control (broth with solvent)

Procedure:

-

Preparation of Inoculum: Culture the microbial strains overnight in the appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include wells for a positive control (microorganism and broth without the test compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring the absorbance with a microplate reader.

References

- 1. researchgate.net [researchgate.net]

- 2. scilit.com [scilit.com]

- 3. Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry [silverfernchemical.com]

- 4. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological activity of new 1,3-dioxolanes as potential antibacterial and antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

2-Propyl-1,3-dioxolane: A Technical Guide to its Properties and Potential as a Solvent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the characteristics of 2-propyl-1,3-dioxolane, a cyclic acetal with potential applications as a solvent in organic reactions. While its use as a primary reaction solvent is not extensively documented in current literature, its physicochemical properties suggest it may serve as a valuable alternative to more conventional ethereal solvents in specific contexts. This document provides a comprehensive overview of its known properties, detailed synthesis protocols, and a discussion of its potential applications based on its chemical nature.

Introduction to this compound

This compound is a cyclic organic compound belonging to the dioxolane family, characterized by a five-membered ring containing two oxygen atoms.[1] Its structure, featuring a propyl group at the 2-position, imparts specific physical properties, such as a higher boiling point compared to common ethereal solvents like tetrahydrofuran (THF) and diethyl ether. These characteristics, combined with its nature as a polar aprotic solvent, suggest its potential utility in organic synthesis, particularly for reactions requiring elevated temperatures.

Dioxolanes, in general, are recognized for their stability and are widely employed as protecting groups for carbonyl compounds (aldehydes and ketones) in multi-step syntheses.[2] The parent compound, 1,3-dioxolane, is utilized as a solvent and a comonomer in the production of polyacetals.[3] This guide focuses on the specific properties of the 2-propyl derivative and its prospective role as a reaction medium.

Physicochemical Properties

A thorough understanding of a solvent's physical and chemical properties is crucial for its application in organic synthesis. The following tables summarize the known properties of this compound and provide a comparison with other common ethereal solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| CAS Number | 3390-13-4 | [4] |

| Molecular Formula | C₆H₁₂O₂ | [4] |

| Molecular Weight | 116.16 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Boiling Point | 132-134.6 °C | [6] |

| Melting Point | -63.1 °C | [1] |

| Density | 0.92 g/cm³ | [1] |

| Flash Point | 33.8 °C (93.0 °F) | [6] |

| Vapor Pressure | 10.848 mmHg @ 25 °C (estimated) | [6] |

| logP (o/w) | 1.102 (estimated) | [6] |

| Solubility | Soluble in alcohol, ethanol, ethyl acetate, and acetone. Limited solubility in water. | [1][6] |

Table 2: Comparative Solvent Properties

| Property | This compound | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | 1,4-Dioxane |

| Boiling Point (°C) | 132-134.6 | 66 | 78-80 | 101 |

| Melting Point (°C) | -63.1 | -108.4 | -136 | 11.8 |

| Density (g/mL) | 0.92 | 0.889 | 0.854 | 1.034 |

| Flash Point (°C) | 33.8 | -14 | -11 | 12 |

| Water Solubility | Limited | Miscible | 14 g/100 mL @ 20°C | Miscible |

| Dielectric Constant | Data not available | 7.6 | 6.2 | 2.2 |

Note: Data for THF, 2-MeTHF, and 1,4-Dioxane are from standard chemical reference sources.

Synthesis of this compound

The most common and straightforward method for synthesizing this compound is the acid-catalyzed acetalization of butanal (butyraldehyde) with ethylene glycol.[1] This reversible reaction requires the removal of water to drive the equilibrium towards the product.

Experimental Protocol: Synthesis using p-Toluenesulfonic Acid (p-TSA)

This protocol is adapted from general procedures for acetal formation.[7]

Materials:

-

Butanal

-

Ethylene glycol

-

p-Toluenesulfonic acid monohydrate (p-TSA)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add butanal (0.1 mol, 7.21 g), ethylene glycol (0.12 mol, 7.45 g), and toluene (100 mL).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.5 mol%, ~0.095 g).

-

Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue refluxing until no more water is collected in the trap (approximately 3-4 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash with 50 mL of water and then 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the toluene by rotary evaporation.

-

The crude product can be purified by fractional distillation under atmospheric pressure to yield pure this compound.

Alternative Catalysts

Recent studies have explored more environmentally friendly and reusable catalysts for this transformation. For instance, tungstosilicic acid supported on activated carbon has been shown to be a highly efficient heterogeneous catalyst, affording yields of up to 87.5%.[5] This catalyst can be easily recovered by filtration and reused.

Applications in Organic Synthesis: A Prospective View

While specific examples of this compound as a primary reaction solvent are scarce in the literature, its properties allow for informed speculation on its potential applications.

Potential Use in Organometallic Reactions

Many organometallic reactions, such as those involving Grignard reagents or organolithiums, are performed in ethereal solvents. The coordination of the ether oxygen atoms to the metal center helps to stabilize the organometallic species.

-

Grignard Reactions: While diethyl ether and THF are standard solvents for Grignard reactions, their low boiling points can be a limitation.[8] this compound, with its higher boiling point, could be advantageous for reactions with sluggish kinetics that require elevated temperatures. However, the presence of two oxygen atoms might lead to stronger coordination and potentially alter the reactivity of the Grignard reagent. Experimental validation would be necessary to assess its suitability.

Wittig and Related Reactions

The Wittig reaction is typically performed in aprotic solvents, including ethers.[9] The solubility of the phosphonium salt and the ylide, as well as the reaction temperature, can influence the outcome of the reaction. The moderately polar nature and higher boiling point of this compound could offer a different reaction environment, potentially affecting the E/Z selectivity of the resulting alkene.

Metal Hydride Reductions

Reductions of carbonyl compounds using metal hydrides like lithium aluminum hydride (LAH) are commonly carried out in anhydrous ethers.[10] The use of this compound could be explored for such reductions, particularly in cases where a higher reaction temperature is needed to reduce sterically hindered or less reactive functional groups.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[5] As with other ethereal solvents, it may be prone to peroxide formation upon prolonged exposure to air and light.

Handling Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

It is advisable to test for the presence of peroxides before distilling or concentrating the solvent.

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that position it as a potential higher-boiling-point alternative to common ethereal solvents. While its application as a primary reaction solvent is not yet well-established in the scientific literature, its characteristics suggest that it could be a valuable tool for organic chemists in specific applications requiring a moderately polar, aprotic medium at elevated temperatures. Further research into its performance in various organic reactions is warranted to fully elucidate its potential and limitations as a solvent.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dioxolane - Wikipedia [en.wikipedia.org]

- 4. This compound | C6H12O2 | CID 179832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy this compound | 3390-13-4 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. US5208331A - Process for preparing 1,3-dioxolane derivatives - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Propyl-1,3-dioxolane

Introduction

2-Propyl-1,3-dioxolane is a cyclic acetal formed from the reaction of butanal and ethylene glycol. This compound and its derivatives are valuable intermediates in organic synthesis and have applications in the development of pharmaceuticals and other specialty chemicals. The formation of the dioxolane ring serves as a protective group for the aldehyde functionality of butanal, allowing for selective reactions at other sites of a molecule. The synthesis is a classic example of an acid-catalyzed nucleophilic addition-elimination reaction. This document provides detailed protocols for the synthesis, purification, and characterization of this compound, intended for researchers, scientists, and professionals in drug development.

Reaction Principle

The synthesis of this compound from butanal and ethylene glycol is an equilibrium process catalyzed by an acid.[1] The reaction involves the nucleophilic attack of the hydroxyl groups of ethylene glycol on the protonated carbonyl carbon of butanal. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable five-membered dioxolane ring.[2] To drive the equilibrium towards the product, the water formed during the reaction is continuously removed, typically by azeotropic distillation using a Dean-Stark apparatus.[2][3]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound based on different catalytic systems.

| Parameter | p-Toluenesulfonic Acid (p-TSA) | Activated Carbon-Supported Tungstosilicic Acid | Reference |

| Reactant Molar Ratio (Butanal:Ethylene Glycol) | 1:1.5 | 1:1.5 | [2] |

| Catalyst Loading | 0.1-0.5 mol% (relative to butanal) | 1.0 wt% | [2] |

| Solvent | Toluene or Benzene | Toluene | [2] |

| Reaction Temperature (°C) | 70-110 | 86-113 | [2] |

| Reaction Time (hours) | 1-3 | Not specified | [2] |

| Yield (%) | 80-95 | 87.5 | [2] |

| Purification Method | Distillation | Filtration followed by distillation | [2][4] |

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₂ | [5] |

| Molecular Weight | 116.16 g/mol | [2][5] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | ~134.6 °C | [2] |

| Density | 0.92 g/cm³ | [2] |

| CAS Number | 3390-13-4 | [2][5] |

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound using p-toluenesulfonic acid as the catalyst.

Materials and Equipment

-

Butanal (reagent grade)

-

Ethylene glycol (reagent grade)

-

p-Toluenesulfonic acid monohydrate (p-TSA)

-

Toluene (anhydrous)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask (250 mL)

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Distillation apparatus

-

Rotary evaporator

Experimental Workflow

References

- 1. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound | 3390-13-4 [smolecule.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 5. This compound | C6H12O2 | CID 179832 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Acid-Catalyzed Formation of 2-Propyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of 2-propyl-1,3-dioxolane is a classic example of the protection of an aldehyde functional group as a cyclic acetal. This reaction is of significant importance in multi-step organic synthesis, particularly in the development of pharmaceuticals and other complex molecules where the reactivity of an aldehyde needs to be temporarily masked. The acid-catalyzed reaction between butyraldehyde (butanal) and ethylene glycol provides a stable 1,3-dioxolane derivative, which is robust under neutral to basic conditions and can be readily deprotected under aqueous acidic conditions.[1]

These notes provide detailed protocols for the synthesis of this compound, quantitative data from various catalytic systems, and characterization data to ensure the identity and purity of the product.

Reaction Principle

The synthesis of this compound is an equilibrium reaction involving the acid-catalyzed nucleophilic addition of ethylene glycol to butyraldehyde, followed by an intramolecular cyclization and dehydration.[2] The removal of water is crucial to drive the equilibrium towards the formation of the acetal product.[3] This is commonly achieved by azeotropic distillation using a Dean-Stark apparatus.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Synthesis of this compound

| Catalyst | Butyraldehyde:Ethylene Glycol (Molar Ratio) | Catalyst Loading | Solvent | Reaction Time (h) | Yield (%) | Reference |

| p-Toluenesulfonic acid (p-TSA) | 1:1.2 | 0.1 - 1 mol% | Toluene | 2-6 | 70-90 (typical) | [2][3] |

| Activated carbon-supported tungstosilicic acid | 1:1.5 | 1.0 wt% | Not specified | Not specified | 87.5 | [2] |

| I2/PAn | 1:1.5 | 0.60% | Cyclohexane | 1.0 | 71.6 | [4] |

| tri[(trimethylsilyl)methyl]tinchloride | 1:1 | 1.8% (by mass of reactants) | Cyclohexane | 5 | 88.6 | [4] |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (Predicted) | δ ~4.8-5.0 (t, 1H, O-CH-O), 3.8-4.0 (m, 4H, O-CH₂-CH₂-O), 1.4-1.7 (m, 2H, CH₂-CH₂-CH₃), 1.3-1.4 (m, 2H, CH₂-CH₃), 0.9 (t, 3H, CH₃) |

| ¹³C NMR | A signal in the acetal region (90-110 ppm) is characteristic.[5] |

| Mass Spec. (EI) | Molecular Ion [M]⁺: m/z 116. Key fragments: m/z 73 (base peak), 45, 27.[1][6] |

| IR (Predicted) | Strong C-O stretching bands in the 1000-1200 cm⁻¹ region. Absence of a strong C=O stretching band from the starting aldehyde (~1730 cm⁻¹). |

Experimental Protocols

Protocol 1: Synthesis of this compound using p-Toluenesulfonic Acid (p-TSA)

This protocol is a representative procedure based on established methods for acetalization.[3]

Materials:

-

Butyraldehyde (butanal)

-

Ethylene glycol

-

p-Toluenesulfonic acid monohydrate (p-TSA)

-

Toluene

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and a condenser, add toluene (100 mL), butyraldehyde (e.g., 0.1 mol), and ethylene glycol (e.g., 0.12 mol, 1.2 equivalents).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1-1 mol% of the limiting reagent).

-

Azeotropic Distillation: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap (typically 2-4 hours).

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aldehyde is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid catalyst.

-

Wash the organic layer with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent.

-

-

Purification:

-

Remove the toluene solvent using a rotary evaporator.

-

The resulting crude product can be purified by fractional distillation under atmospheric or reduced pressure to yield pure this compound.

-

Visualizations

Reaction Mechanism

References

Application Notes and Protocols for the Synthesis of 2-Propyl-1,3-dioxolane using p-Toluenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-propyl-1,3-dioxolane, a valuable cyclic acetal, through the acid-catalyzed reaction of butanal with ethylene glycol. The protocol highlights the use of p-toluenesulfonic acid (p-TsOH) as an efficient and practical catalyst. These guidelines are intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering a comprehensive resource for the preparation and purification of this versatile compound.

Introduction

This compound is a cyclic acetal commonly utilized as a protecting group for aldehydes in multi-step organic synthesis. Its stability under neutral and basic conditions, coupled with its facile removal under acidic conditions, makes it an indispensable tool for chemists.[1] The most direct synthetic route to this compound is the acetalization of butanal (butyraldehyde) with ethylene glycol.[2] This equilibrium reaction is typically catalyzed by an acid.

p-Toluenesulfonic acid (p-TsOH) is a widely employed catalyst for this transformation due to its strong Brønsted acidity, high solubility in organic solvents, and ease of handling as a solid.[2][3] Compared to mineral acids like sulfuric acid, p-TsOH is less corrosive and often leads to cleaner reactions with higher yields.[2] The reaction proceeds by protonation of the butanal carbonyl group by p-TsOH, which enhances its electrophilicity for subsequent nucleophilic attack by ethylene glycol.[2][4] The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the formation of the desired this compound.[5] This is typically achieved by azeotropic distillation using a Dean-Stark apparatus.[5]

Data Presentation

The following tables summarize typical reaction parameters and their impact on the synthesis of this compound using p-toluenesulfonic acid as a catalyst.

Table 1: Key Reaction Parameters and Their Effects on Yield

| Parameter | Optimal Range | Effect on Yield | Typical Impact |

| Molar Ratio (Butanal:Ethylene Glycol) | 1:1.2 - 1:1.5 | Excess ethylene glycol drives the reaction equilibrium towards the product. | +15-25% |

| Temperature (°C) | 80 - 110 | Increases reaction rate, but higher temperatures may lead to side reactions. | +10-20% |

| Catalyst Loading (p-TsOH, mol%) | 0.1 - 0.5 | Increases reaction rate; higher loading can lead to side reactions and complicates purification. | - |

| Solvent | Toluene, Benzene | Aprotic solvents that form an azeotrope with water are preferred for efficient water removal. | - |

Table 2: Typical Reaction Conditions and Expected Outcomes

| Butanal (eq) | Ethylene Glycol (eq) | p-TsOH (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1.0 | 1.2 | 0.2 | Toluene | 110 (reflux) | 2 - 4 | 85 - 95 |

| 1.0 | 1.5 | 0.1 | Benzene | 80 (reflux) | 3 - 5 | 80 - 90 |

| 1.0 | 1.2 | 0.5 | Toluene | 110 (reflux) | 1 - 2 | 90 - 95 |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of this compound.